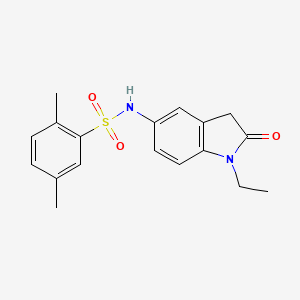
N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethylbenzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties. E7820 has been shown to inhibit the growth of various cancer cell lines and has potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Antimicrobial and Anticancer Activity
A study highlights the synthesis and evaluation of a series of benzenesulfonamide derivatives, including structures similar to N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethylbenzenesulfonamide, for their antimicrobial and anticancer activities. These compounds showed significant effectiveness against various microbial strains and cancer cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Kumar et al., 2014).
Synthetic Methodology
Another study demonstrates the sulfonylamidation of alkylbenzenes at the benzylic position, introducing a method relevant to the synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethylbenzenesulfonamide derivatives. This process provides a straightforward approach to alpha-sulfonylamidation, pivotal for pharmaceutical synthesis and functional material development (Baba & Togo, 2010).
Structural Characterization and Computational Study
A comprehensive structural characterization and computational study of a newly synthesized sulfonamide molecule reveal insights into its electronic and structural properties. This research underscores the importance of advanced analytical and computational techniques in understanding the behavior and potential applications of sulfonamide derivatives in materials science and drug design (Murthy et al., 2018).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-20-16-8-7-15(10-14(16)11-18(20)21)19-24(22,23)17-9-12(2)5-6-13(17)3/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOLOBFGUOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

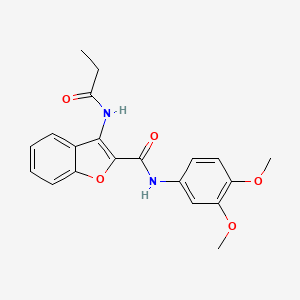


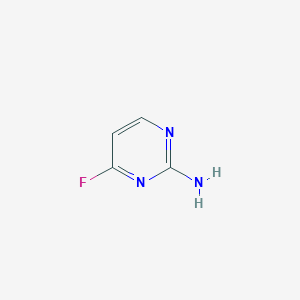
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2675480.png)
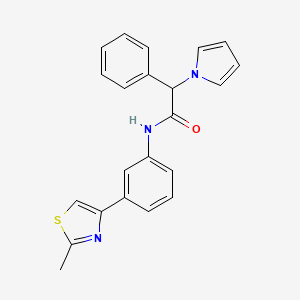
![4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid](/img/structure/B2675483.png)

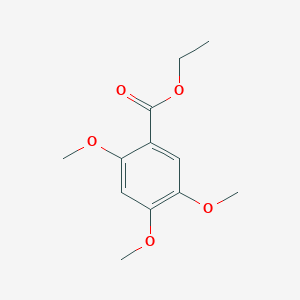
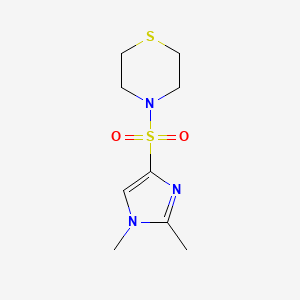
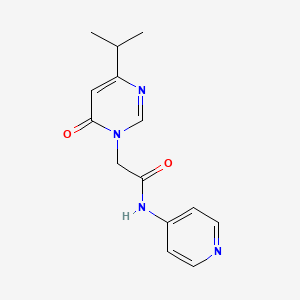
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)